molecular formula C20H31N3O2 B15061626 tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15061626
M. Wt: 345.5 g/mol
InChI Key: DNQPAQOVNAKFFV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe tert-butyl group is often introduced as a protecting group to enhance the stability of the intermediate compounds during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to facilitate the reactions and minimize side products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties, depending on their specific structure and functional groups .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine, pyridine, and piperidine derivatives, such as:

Uniqueness

What sets tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate apart is its unique combination of functional groups and rings, which confer specific reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H31N3O2/c1-15-13-16(14-21-18(15)22-10-6-5-7-11-22)17-9-8-12-23(17)19(24)25-20(2,3)4/h13-14,17H,5-12H2,1-4H3

InChI Key

DNQPAQOVNAKFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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